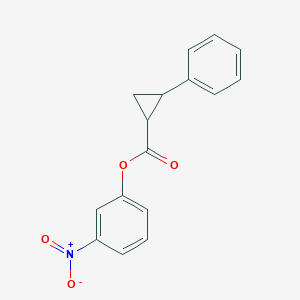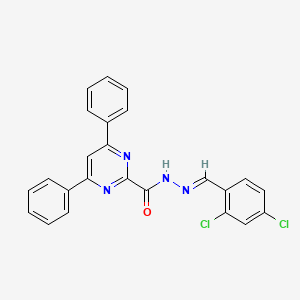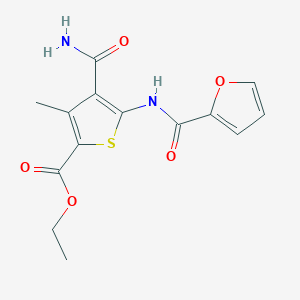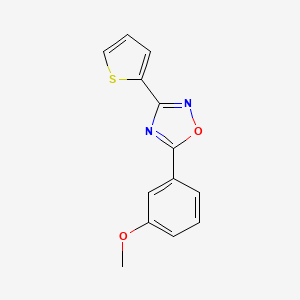![molecular formula C17H19ClN2O4S B5543771 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine is a compound that falls within the broader category of arylpiperazine derivatives. Arylpiperazines have been studied for their therapeutic applications, particularly in treating depression, psychosis, and anxiety, among other conditions. The interest in this compound and its relatives stems from their extensive pre-systemic and systemic metabolism, receptor affinity profiles, and potential for developing new pharmacological agents (Caccia, 2007).
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves strategic chemical reactions that allow for the introduction of various functional groups, aiming to modify the compound's pharmacokinetic and pharmacodynamic profiles. Specific synthesis routes for 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine are not detailed in the provided literature but would likely involve steps such as sulfonylation and the formation of the piperazine ring via cyclization processes.
Molecular Structure Analysis
Molecular structure analysis of arylpiperazine derivatives, including this compound, focuses on understanding the spatial arrangement of atoms and the implications of such arrangements on biological activity. The presence of specific functional groups (e.g., sulfonyl and furoyl groups) in defined positions on the piperazine ring is critical for the interaction of these molecules with biological targets, influencing their therapeutic potential and specificity (Girase et al., 2020).
科学的研究の応用
Therapeutic Potential in Type 2 Diabetes and Alzheimer's Disease
Research on heterocyclic compounds, including derivatives of 2-furoic piperazide, has demonstrated promising bioactivity against diseases such as type 2 diabetes and Alzheimer's. A study by Abbasi et al. (2018) synthesized multi-functional derivatives of 2-furoic piperazide and evaluated their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The most active compounds among these derivatives showed significant promise as inhibitors, potentially aiding in drug discovery and development for treating type 2 diabetes and Alzheimer's diseases. The molecular docking study further supported their bioactivity potentials (Abbasi et al., 2018).
Antibacterial Applications
Another study focused on the synthesis of N-sulfonated derivatives of (2-furoyl)piperazine, which were screened for their antibacterial potential against pathogenic bacteria. These derivatives demonstrated high antibacterial potential with low Minimum Inhibitory Concentration (MIC) values, comparable to ciprofloxacin, and exhibited mild hemolytic profiles, indicating their promise as candidates for drug designing and development (Abbasi et al., 2022).
Alzheimer's Disease Research
In a separate study aimed at Alzheimer's disease, a series of 2-furoyl piperazine-based sulfonamide derivatives were synthesized as therapeutic agents. These compounds were characterized through spectral analysis and evaluated for their inhibitory potential against butyrylcholinesterase (BChE). The cytotoxicity of these sulfonamides was also ascertained, revealing some as promising lead compounds for the treatment of Alzheimer's disease (Hassan et al., 2019).
将来の方向性
特性
IUPAC Name |
[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-11-16(13(2)10-14(12)18)25(22,23)20-7-5-19(6-8-20)17(21)15-4-3-9-24-15/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFURTKKQYGDIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)



![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)
![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)


![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)
![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)
